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Compound of Interest

Compound Name: 1,3-Diaminotetrafluorobenzene

Cat. No.: B074364 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of experimental and computational data for 1,3-
Diaminotetrafluorobenzene (IUPAC name: 2,4,5,6-tetrafluorobenzene-1,3-diamine), a

versatile fluorinated aromatic building block crucial in medicinal chemistry and materials

science.[1] While extensive peer-reviewed experimental data on this specific molecule is limited

in the public domain, this document outlines the standard methodologies for its characterization

and provides a framework for cross-validation with computational results.

Data Presentation: A Comparative Summary
Direct experimental spectroscopic and crystallographic data for 1,3-
Diaminotetrafluorobenzene is not readily available in published literature. The following

tables present a comparison of available experimental physical properties with computationally

predicted values, alongside exemplar computational data that would be expected from rigorous

theoretical analysis. This juxtaposition serves as a template for researchers conducting their

own validation studies.

Table 1: Physical and Electronic Properties
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Property Experimental Value
Computationally
Predicted Value

Method of
Determination/Pred
iction

Molecular Formula C₆H₄F₄N₂ C₆H₄F₄N₂
Elemental Analysis /

Cheminformatics

Molecular Weight 180.1 g/mol 180.1 g/mol
Mass Spectrometry /

Calculation

Melting Point 145 °C[2] 143.5-145.0 °C[3]
Capillary Method /

QSPR Modeling

Boiling Point Not available 213.1 ± 35.0 °C[3] QSPR Modeling

Density Not available 1.624 ± 0.06 g/cm³[3] QSPR Modeling

Dipole Moment Not available ~2.5 - 3.5 D
DFT (B3LYP/6-

311+G(d,p))

HOMO Energy Not available ~ -5.5 eV
DFT (B3LYP/6-

311+G(d,p))

LUMO Energy Not available ~ 0.5 eV
DFT (B3LYP/6-

311+G(d,p))

HOMO-LUMO Gap Not available ~ 6.0 eV
DFT (B3LYP/6-

311+G(d,p))

QSPR: Quantitative Structure-Property Relationship; DFT: Density Functional Theory; HOMO:

Highest Occupied Molecular Orbital; LUMO: Lowest Unoccupied Molecular Orbital. Note:

Predicted values are for illustrative purposes based on typical computational outcomes for

similar molecules.

Table 2: Predicted Spectroscopic Data
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Spectroscopic Technique
Predicted Key
Signals/Bands
(Computational)

Corresponding Functional
Group/Proton

¹H-NMR (in DMSO-d₆) ~ 5.0-6.0 ppm (broad singlet) -NH₂ protons

~ 6.5-7.5 ppm (triplet) Aromatic C-H proton

¹³C-NMR (in DMSO-d₆) ~ 100-110 ppm Aromatic C-H

~ 120-130 ppm (J_CF

coupling)
Aromatic C-NH₂

~ 140-150 ppm (J_CF

coupling)
Aromatic C-F

¹⁹F-NMR (in DMSO-d₆) ~ -140 to -160 ppm Aromatic C-F

FT-IR (cm⁻¹) 3350-3500 (m, sharp) N-H stretching

3000-3100 (w) Aromatic C-H stretching

1600-1650 (s) N-H scissoring

1450-1550 (m) Aromatic C=C stretching

1100-1300 (s) C-F stretching

Note: These are exemplar predicted values to illustrate a typical comparison. Actual

experimental values may vary.

Experimental and Computational Protocols
A robust cross-validation requires well-documented methodologies for both experimental

characterization and computational modeling.

Experimental Protocols
The following are standard procedures for the characterization of a solid aromatic amine like

1,3-Diaminotetrafluorobenzene.
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1. Synthesis and Purification: The synthesis of 1,3-Diaminotetrafluorobenzene typically

involves the reduction of the corresponding dinitro compound, 1,3-dinitro-2,4,5,6-

tetrafluorobenzene. The crude product is then purified by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield a crystalline solid.

2. Melting Point Determination: The melting point is determined using a calibrated digital

melting point apparatus. A small amount of the purified, dry sample is packed into a capillary

tube and heated at a controlled rate. The range from the temperature at which the first drop of

liquid appears to the temperature at which the entire sample is liquid is recorded.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using a

spectrometer, typically with the sample prepared as a KBr (potassium bromide) pellet. The solid

sample is finely ground with dry KBr and pressed into a thin, transparent disk. The spectrum is

recorded over the range of 4000-400 cm⁻¹. Key vibrational modes to be identified include N-H

stretching and bending, aromatic C-H stretching, C=C ring stretching, and C-F stretching.[4][5]

4. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are

recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). The sample is dissolved

in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used

as an internal standard for ¹H and ¹³C NMR. Chemical shifts (δ) are reported in parts per million

(ppm), and coupling constants (J) in Hertz (Hz).

5. Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often using an

electrospray ionization (ESI) source, is used to determine the accurate mass of the molecular

ion ([M+H]⁺), confirming the elemental composition.

6. X-ray Crystallography: Single crystals suitable for X-ray diffraction are grown by slow

evaporation of a saturated solution of the compound. The crystal is mounted on a

diffractometer, and diffraction data is collected at a controlled temperature (e.g., 100 K). The

resulting data is used to solve and refine the crystal structure, providing precise bond lengths,

bond angles, and information about intermolecular interactions.

Computational Protocols
Computational modeling, particularly using Density Functional Theory (DFT), provides

theoretical insights into the geometric, electronic, and spectroscopic properties of molecules.
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1. Geometry Optimization: The molecular structure of 1,3-Diaminotetrafluorobenzene is

optimized using DFT. A common and effective method is the B3LYP functional with a Pople-

style basis set such as 6-311+G(d,p). This level of theory provides a good balance between

accuracy and computational cost for organic molecules. The optimization is performed in the

gas phase or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate

solution conditions. A frequency calculation is then performed on the optimized geometry to

confirm that it is a true energy minimum (i.e., no imaginary frequencies).

2. Calculation of Electronic Properties: Using the optimized geometry, electronic properties

such as the HOMO and LUMO energies and the molecular electrostatic potential (MEP) map

are calculated at the same level of theory. These calculations provide insights into the

molecule's reactivity and electronic distribution.

3. Prediction of Spectroscopic Data:

NMR Spectra: The magnetic shielding tensors for ¹H, ¹³C, and ¹⁹F are calculated using the

Gauge-Independent Atomic Orbital (GIAO) method with the B3LYP functional and a suitable

basis set. The calculated shielding values are then converted to chemical shifts by

referencing them against the calculated shielding of a standard compound (e.g., TMS for ¹H

and ¹³C).

IR Spectra: Vibrational frequencies and their corresponding intensities are calculated from

the second derivatives of the energy with respect to atomic displacements. The calculated

frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental

values, accounting for anharmonicity and basis set deficiencies.

Visualizing the Workflow and Comparison
Diagrams created using Graphviz help to visualize the logical flow of the cross-validation

process and the relationship between different data types.
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Caption: A flowchart illustrating the parallel workflows for experimental characterization and

computational modeling, culminating in cross-validation.
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Caption: A diagram showing the logical relationship between experimental and computational

data domains and the molecular properties being compared.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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